molecular formula C26H23Br2P B13155453 3-(Bromomethyl)benzyltriphenylphosphonium bromide

3-(Bromomethyl)benzyltriphenylphosphonium bromide

Cat. No.: B13155453
M. Wt: 526.2 g/mol
InChI Key: FJWFZQIEGHAMIZ-UHFFFAOYSA-M
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Description

3-(Bromomethyl)benzyltriphenylphosphonium bromide is a chemical compound with the molecular formula C26H23Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)benzyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a bromomethylbenzyl halide. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)benzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

3-(Bromomethyl)benzyltriphenylphosphonium bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)benzyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium group can stabilize reaction intermediates, facilitating various transformations. The bromide ion can also participate in reactions, either as a leaving group or as a nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Benzyltriphenylphosphonium bromide: Similar in structure but lacks the bromomethyl group.

    (3-Bromopropyl)triphenylphosphonium bromide: Contains a propyl group instead of a benzyl group.

    Methyltriphenylphosphonium bromide: Contains a methyl group instead of a benzyl group.

Uniqueness

3-(Bromomethyl)benzyltriphenylphosphonium bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of both the bromomethyl and benzyl groups provides versatility in its reactivity and applications .

Properties

Molecular Formula

C26H23Br2P

Molecular Weight

526.2 g/mol

IUPAC Name

[3-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26;/h1-19H,20-21H2;1H/q+1;/p-1

InChI Key

FJWFZQIEGHAMIZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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